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Compound of Interest

Compound Name:
5-Hydroxy-7-acetoxy-8-

methoxyflavone

Cat. No.: B019757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of 5-Hydroxy-7-acetoxy-8-methoxyflavone.

Due to the limited availability of published experimental data for this specific flavone, this

document outlines a proposed pathway for its synthesis and characterization based on

established principles of flavonoid chemistry and spectroscopy.

Proposed Synthetic Pathway
The synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone can be envisioned through a multi-

step process starting from a suitably substituted acetophenone. A plausible route involves the

Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core.
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Caption: Proposed synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Hydroxy-7-acetoxy-8-
methoxyflavone, extrapolated from known data of similar flavonoid structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.6 s -

H-6 ~6.5 s -

H-2', H-6' ~7.9 m -

H-3', H-4', H-5' ~7.5 m -

5-OH ~12.8 s -

8-OCH₃ ~3.9 s -

7-OCOCH₃ ~2.4 s -

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~163

C-3 ~105

C-4 ~182

C-4a ~105

C-5 ~157

C-6 ~95

C-7 ~153

C-8 ~128

C-8a ~152

C-1' ~131

C-2', C-6' ~126

C-3', C-5' ~129

C-4' ~132

8-OCH₃ ~61

7-OCOCH₃ ~169

7-OCOCH₃ ~21

Table 3: Predicted Mass Spectrometry Data (ESI-MS)
Ion Predicted m/z

[M+H]⁺ 327.0863

[M+Na]⁺ 349.0682

[M-COCH₂]⁺ 285.0757

Table 4: Predicted IR and UV-Vis Spectroscopic Data
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Spectroscopy Predicted Absorption

IR (KBr, cm⁻¹)
~3450 (O-H), ~1760 (C=O, ester), ~1650 (C=O,

γ-pyrone), ~1610, 1580, 1450 (C=C, aromatic)

UV-Vis (MeOH, λmax, nm) Band I: ~330-350 nm, Band II: ~270-280 nm

Experimental Protocols
General Instrumentation

NMR Spectra: Recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectra: Obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass

spectrometer.

IR Spectra: Recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

UV-Vis Spectra: Recorded on a double-beam UV-Vis spectrophotometer in methanol.

Melting Points: Determined on a melting point apparatus and are uncorrected.

Chromatography: Column chromatography performed using silica gel (60-120 mesh). Thin-

layer chromatography (TLC) carried out on silica gel G plates.

Synthesis of 5,7-Dihydroxy-8-methoxyflavone
(Intermediate)

Benzoylation: To a solution of 2,4-dihydroxy-3-methoxyacetophenone (1.0 eq) in dry pyridine,

benzoyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room

temperature for 12 hours. The reaction mixture is then poured into ice-cold HCl (1 M) and the

precipitated solid is filtered, washed with water, and dried to yield 2-benzoyloxy-4-hydroxy-3-

methoxyacetophenone.

Baker-Venkataraman Rearrangement: The benzoylated product (1.0 eq) is dissolved in dry

pyridine, and powdered potassium hydroxide (3.0 eq) is added. The mixture is stirred at

room temperature for 6 hours until it becomes a thick paste. The paste is then acidified with
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cold dilute HCl (1 M). The resulting solid is filtered, washed with water, and dried to give 1-

(2,4-dihydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione.

Cyclization: The diketone (1.0 eq) is dissolved in a mixture of glacial acetic acid and

concentrated sulfuric acid (catalytic amount). The solution is heated at 100 °C for 2 hours.

After cooling, the mixture is poured into ice water. The precipitate is filtered, washed with

water, and recrystallized from ethanol to afford 5,7-dihydroxy-8-methoxyflavone.

Synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone
To a solution of 5,7-dihydroxy-8-methoxyflavone (1.0 eq) in a minimum amount of dry

pyridine, acetic anhydride (1.1 eq) is added dropwise at 0 °C.

The reaction is stirred at room temperature and monitored by TLC.

Upon completion, the reaction mixture is poured into ice-cold water.

The precipitated solid is filtered, washed thoroughly with water, and dried.

The crude product is purified by column chromatography over silica gel using a gradient of

hexane and ethyl acetate as the eluent to yield 5-Hydroxy-7-acetoxy-8-methoxyflavone.

Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic elucidation of the target flavone.

Structure Elucidation Logic
The structure of 5-Hydroxy-7-acetoxy-8-methoxyflavone is elucidated by a combination of

spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the

exact mass of the molecular ion, allowing for the determination of the molecular formula

(C₁₈H₁₄O₆). Key fragmentation patterns, such as the loss of an acetyl group (-42 Da), would

further support the proposed structure.

¹H NMR Spectroscopy: The downfield singlet at ~12.8 ppm is characteristic of a hydrogen-

bonded hydroxyl group at the C-5 position. The singlets for the aromatic protons at C-3 and

C-6 indicate their isolated nature on their respective rings. The presence of a methoxy group
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and an acetoxy group is confirmed by singlets around 3.9 ppm and 2.4 ppm, respectively.

The multiplets in the aromatic region correspond to the protons of the B-ring.

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (C-4) at ~182 ppm is

indicative of a flavone nucleus with a C-5 hydroxyl group. The number of signals in the DEPT

spectra would confirm the count of methyl, methylene, methine, and quaternary carbons,

aligning with the proposed structure.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Would reveal the coupling between protons on the B-

ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons

and carbons, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the

molecular skeleton. Key expected correlations would be:

The C-5 hydroxyl proton to C-4a, C-5, and C-6.

The C-8 methoxy protons to C-8.

The C-7 acetoxy methyl protons to the ester carbonyl carbon.

The H-6 proton to C-5, C-7, C-8, and C-4a.

Key HMBC Correlations

8-OCH₃ (¹H)

C-8 (¹³C)

7-OAc (¹H)

C=O (¹³C)

H-6 (¹H)
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Caption: Expected key HMBC correlations for structure confirmation.

Infrared (IR) Spectroscopy: The presence of a hydroxyl group would be indicated by a broad

absorption band around 3450 cm⁻¹. The sharp peak at ~1760 cm⁻¹ is characteristic of the

ester carbonyl, while the γ-pyrone carbonyl would appear around 1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in methanol would show two

major absorption bands, which is typical for the flavone skeleton. The addition of shift

reagents (e.g., AlCl₃, NaOMe, NaOAc) would cause characteristic shifts in these bands,

confirming the positions of the hydroxyl and other functional groups. For instance, the

addition of AlCl₃ should cause a bathochromic shift in Band I, confirming the C-5 hydroxyl

group.

By integrating the data from these complementary analytical techniques, the structure of 5-
Hydroxy-7-acetoxy-8-methoxyflavone can be unequivocally determined.

To cite this document: BenchChem. [Elucidation of 5-Hydroxy-7-acetoxy-8-methoxyflavone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019757#5-hydroxy-7-acetoxy-8-methoxyflavone-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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